molecular formula C13H16O4 B6150194 1,3-dimethyl 2-(2-phenylethyl)propanedioate CAS No. 120790-93-4

1,3-dimethyl 2-(2-phenylethyl)propanedioate

Cat. No. B6150194
CAS RN: 120790-93-4
M. Wt: 236.3
InChI Key:
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Description

1,3-Dimethyl 2-(2-phenylethyl)propanedioate, also known as DMEP, is a synthetic molecule that has been studied for its potential applications in the fields of medicine and biochemistry. DMEP is a diketone, a type of organic compound characterized by two ketone groups bonded to a single carbon atom. It is a colorless, odorless liquid at room temperature, with a boiling point of 225.6 °C and a melting point of -40.5 °C. DMEP is soluble in water and many organic solvents, making it a useful reagent in the laboratory.

Scientific Research Applications

1,3-dimethyl 2-(2-phenylethyl)propanedioate has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has also been used in studies of its mechanism of action and as a reagent in organic synthesis. 1,3-dimethyl 2-(2-phenylethyl)propanedioate has been studied for its potential applications in medicine, particularly in the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1,3-dimethyl 2-(2-phenylethyl)propanedioate is not yet fully understood. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It is also believed to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
In animal studies, 1,3-dimethyl 2-(2-phenylethyl)propanedioate has been found to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been found to have neuroprotective and anti-inflammatory effects, as well as the ability to reduce pain and improve sleep.

Advantages and Limitations for Lab Experiments

1,3-dimethyl 2-(2-phenylethyl)propanedioate has several advantages for use in laboratory experiments. It is a relatively inexpensive molecule, and it is soluble in both water and organic solvents. It is also relatively stable and has a low melting point, making it suitable for use in a variety of experiments. However, it is important to note that 1,3-dimethyl 2-(2-phenylethyl)propanedioate is a synthetic molecule, and its effects in humans are not yet fully understood.

Future Directions

The potential applications of 1,3-dimethyl 2-(2-phenylethyl)propanedioate are still being explored. Future research may focus on its use as a therapeutic agent, particularly in the treatment of depression, anxiety, and other mental health disorders. It may also be studied for its potential applications in the treatment of neurological conditions, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research may be done to explore its use as an anti-inflammatory agent or as a neuroprotective agent.

Synthesis Methods

1,3-dimethyl 2-(2-phenylethyl)propanedioate can be synthesized in the laboratory using a variety of methods. One method involves the condensation of phenylacetone with dimethylmalonate in the presence of an acid catalyst. Another method involves the reaction of dimethylmalonate with 2-phenylethanol in the presence of a base catalyst. Both methods produce 1,3-dimethyl 2-(2-phenylethyl)propanedioate in high yields and are suitable for use in the laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl 2-(2-phenylethyl)propanedioate involves the condensation of 2-phenylethylmagnesium bromide with diethyl oxalate followed by alkylation with methyl iodide.", "Starting Materials": [ "Benzene", "Magnesium", "Bromine", "Diethyl oxalate", "Methyl iodide", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Preparation of 2-phenylethylmagnesium bromide by reacting benzene with magnesium and bromine in dry ether.", "Step 2: Preparation of diethyl oxalate by reacting diethyl malonate with acetic anhydride and sulfuric acid.", "Step 3: Condensation of 2-phenylethylmagnesium bromide with diethyl oxalate in dry ether to form the corresponding ester.", "Step 4: Alkylation of the ester with methyl iodide in the presence of sodium hydroxide to form 1,3-dimethyl 2-(2-phenylethyl)propanedioate.", "Step 5: Purification of the product by recrystallization from ethanol and water." ] }

CAS RN

120790-93-4

Product Name

1,3-dimethyl 2-(2-phenylethyl)propanedioate

Molecular Formula

C13H16O4

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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